molecular formula C21H20O6 B3026278 (1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one CAS No. 1335198-02-1

(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one

Cat. No.: B3026278
CAS No.: 1335198-02-1
M. Wt: 374.4 g/mol
InChI Key: ZIUSSTSXXLLKKK-JGJCSXQMSA-N
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Description

(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one typically involves multi-step organic reactions. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization/[1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,4,6-trien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3/b7-3+,8-4+,16-13-/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUSSTSXXLLKKK-JGJCSXQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])/O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
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(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
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(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
Reactant of Route 4
(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
Reactant of Route 5
(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
Reactant of Route 6
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(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one

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